Musellarin C
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Overview
Description
Musellarin C is a natural compound with the molecular formula C21H22O5 and a molecular weight of 354.40 g/mol . It is a type of phenol and is found in the aerial parts of Musella lasiocarpa . It is a powder in its physical form .
Synthesis Analysis
The total synthesis of Musellarin C has been achieved through several steps . The key synthetic features include an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the tricyclic framework . The final stage of synthesis involves Heck coupling of aryldiazonium salts to introduce the aryl group into the dihydropyran in a 2,6-trans fashion .Molecular Structure Analysis
The molecular structure of Musellarin C is complex, with a tricyclic framework constructed through an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization . The final stage of synthesis introduces the aryl group into the dihydropyran in a 2,6-trans fashion via Heck coupling of aryldiazonium salts .Chemical Reactions Analysis
The synthesis of Musellarin C involves several chemical reactions, including an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization . These reactions help construct the tricyclic framework of the molecule . The final stage of synthesis involves Heck coupling of aryldiazonium salts to introduce the aryl group into the dihydropyran .Physical And Chemical Properties Analysis
Musellarin C is a powder in its physical form . It has a molecular weight of 354.40 g/mol . The compound is a type of phenol and is derived from the aerial parts of Musella lasiocarpa .Scientific Research Applications
The first diastereoselective total syntheses of Musellarins A-C, including Musellarin C, were achieved with yields ranging from 7.8% to 9.8% in 15-16 steps. Key features of this synthesis include an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization (Li, Leung, & Tong, 2014).
A new two-step trans-arylation method was developed for the synthesis of Musellarins A-C. This method includes a regioselective γ-deoxygenation and a diastereoselective Heck-Matsuda coupling, leading to the first asymmetric total synthesis of (-)-Musellarins A-C and 12 analogues. Preliminary cytotoxicity evaluation of these analogues identified two with three-to-six times greater potency than Musellarins (Li, Ip, Ip, & Tong, 2015).
A study on the cardioprotective activity of Macrotyloma uniflorum seed extract and its phenolic acids in isoproterenol-induced myocardial infarction in rats. The results suggest the potential of these phenolic acids in salvaging the myocardium from deleterious effects, indicating an area where Musellarin C could potentially be explored (Panda, Laddha, Nandave, & Srinath, 2016).
Research on Schisandrin C, a compound with similar properties to Musellarin C, demonstrated its potential to reduce inflammation and oxidation, and to promote mitochondrial biogenesis, suggesting possible areas of application for Musellarin C (Takanche, Lee, Kim, Kim, Han, Lee, & Yi, 2018).
An investigation into a new population of adipose tissue-derived pluripotent stem cells, termed Muse Cells, indicated their high resistance to severe cellular stress and potential impact on regenerative medicine, a field where Musellarin C could be relevant (Heneidi, Simerman, Keller, Singh, Li, Dumesic, & Chazenbalk, 2013).
The Multiple Sclerosis and Extract of Cannabis (MUSEC) study showed the benefits of cannabis extract in treating muscle stiffness in MS, highlighting the potential of plant-derived compounds like Musellarin C in similar therapeutic applications (Zajicek, Hobart, Slade, Barnes, & Mattison, 2012).
Mechanism of Action
Target of Action
Musellarin C is a complex organic compound used in life sciences research
Biochemical Pathways
Musellarin C is a diarylheptanoid derivative, a family of secondary plant metabolites isolated from various sources . Diarylheptanoids are known precursors in the biosynthesis of Phenylphenalenones (PPs), complex phenolic natural products . .
properties
IUPAC Name |
(3R,4aS,10bR)-3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-20-7-4-13(10-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)3-6-19(14)26-18/h4-5,7-11,14,18-19,22-23H,3,6H2,1-2H3/t14-,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYSBQSMIOYNB-ZMYBRWDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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